5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound It features a unique tricyclic structure with multiple functional groups, including a bromine atom, a nitro group, and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step reactions. One common approach is the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic product.
Industrial Production Methods
the principles of green chemistry, such as the use of renewable starting materials and environmentally benign catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the bromine atom and sulfur atom may facilitate binding to specific targets .
Comparison with Similar Compounds
Similar Compounds
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: Exhibits high anti-inflammatory activity and potential as a nonsteroidal anti-inflammatory drug.
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: Synthesized from biomass-derived levulinic acid and used in environmentally benign reactions.
Uniqueness
5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H15BrN4O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
5-(4-bromo-3-nitrophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C16H15BrN4O3S/c1-20-5-4-9-12(7-20)25-16-13(9)15(22)18-14(19-16)8-2-3-10(17)11(6-8)21(23)24/h2-3,6,14,19H,4-5,7H2,1H3,(H,18,22) |
InChI Key |
DUYBKUVWMWZCHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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